Cas no 221295-05-2 (5-(dimethylamino)pyrazine-2-carbonitrile)

5-(Dimethylamino)pyrazine-2-carbonitrile is a heterocyclic organic compound featuring a pyrazine core substituted with a dimethylamino group and a nitrile functionality. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The electron-donating dimethylamino group enhances reactivity in nucleophilic substitution and coupling reactions, while the nitrile moiety offers versatility for further functionalization. Its rigid pyrazine backbone contributes to stability and selectivity in complex molecular frameworks. The compound is particularly useful in the development of bioactive molecules, including kinase inhibitors and antimicrobial agents, due to its balanced lipophilicity and hydrogen-bonding potential.
5-(dimethylamino)pyrazine-2-carbonitrile structure
221295-05-2 structure
Product Name:5-(dimethylamino)pyrazine-2-carbonitrile
CAS No:221295-05-2
MF:C7H8N4
MW:148.16522026062
CID:244223
PubChem ID:45088191
Update Time:2025-06-07

5-(dimethylamino)pyrazine-2-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 2-Pyrazinecarbonitrile,5-(dimethylamino)-
    • 2-(Dimethylamino)-5-cyanopyrazine
    • Pyrazinecarbonitrile,5-(dimethylamino)- (9CI)
    • 5-(dimethylamino)pyrazine-2-carbonitrile
    • DTXSID101274033
    • F84113
    • 221295-05-2
    • 5-(Dimethylamino)-2-pyrazinecarbonitrile
    • EN300-159758
    • Pyrazinecarbonitrile, 5-(dimethylamino)- (9CI)
    • AKOS013611917
    • CS-0437057
    • Z1217200888
    • DB-278062
    • Pyrazinecarbonitrile, 5-(dimethylamino)-
    • Inchi: 1S/C7H8N4/c1-11(2)7-5-9-6(3-8)4-10-7/h4-5H,1-2H3
    • InChI Key: SOOIJJUGROUJPT-UHFFFAOYSA-N
    • SMILES: N(C)(C)C1C=NC(C#N)=CN=1

Computed Properties

  • Exact Mass: 148.07504
  • Monoisotopic Mass: 148.075
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 169
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 52.8A^2

Experimental Properties

  • PSA: 52.81

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Pricing Information Last Updated:Thursday, 29 August 2024 19:08
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Additional information on 5-(dimethylamino)pyrazine-2-carbonitrile

Introduction to 5-(dimethylamino)pyrazine-2-carbonitrile (CAS No. 221295-05-2)

5-(dimethylamino)pyrazine-2-carbonitrile is a significant compound in the realm of pharmaceutical and chemical research, characterized by its unique structural and functional properties. This heterocyclic organic compound, with the CAS number 221295-05-2, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The presence of both a dimethylamino group and a carbonitrile moiety in its molecular structure endows it with distinct reactivity and utility in synthetic chemistry.

The compound belongs to the pyrazine family, which is known for its broad spectrum of biological activities. Pyrazines are six-membered aromatic rings containing two adjacent nitrogen atoms, and they serve as a versatile scaffold in the design of bioactive molecules. The introduction of the dimethylamino substituent at the 5-position enhances the electron-donating capacity of the ring, while the carbonitrile group at the 2-position introduces polarity and potential for further functionalization. This combination makes 5-(dimethylamino)pyrazine-2-carbonitrile a valuable intermediate in the synthesis of more complex pharmacophores.

Recent advancements in chemical biology have highlighted the importance of nitrogen-containing heterocycles in drug discovery. The pyrazine core is particularly noteworthy due to its presence in numerous natural products and pharmacologically active compounds. For instance, derivatives of pyrazine have been investigated for their antimicrobial, antiviral, and anticancer properties. The structural features of 5-(dimethylamino)pyrazine-2-carbonitrile suggest that it may exhibit similar biological activities or serve as a precursor for such agents.

In the context of medicinal chemistry, the reactivity of the carbonitrile group allows for facile conversion into other functional groups such as amides, carboxylic acids, and esters. This versatility is crucial for constructing molecular libraries and exploring structure-activity relationships (SAR). Furthermore, the dimethylamino group can participate in hydrogen bonding interactions, influencing both the solubility and binding affinity of derived compounds. These characteristics make 5-(dimethylamino)pyrazine-2-carbonitrile a promising building block for designing novel therapeutic agents.

One area where this compound has shown particular promise is in the development of kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling pathways and are often implicated in various diseases, including cancer. By incorporating the pyrazine scaffold into kinase inhibitors, researchers can leverage its ability to interact with specific binding pockets on the enzyme surface. The electron-rich nature of the dimethylamino group can enhance binding interactions, while the carbonitrile moiety can provide additional hydrogen bonding opportunities.

Recent studies have demonstrated that pyrazine derivatives can modulate kinase activity by competing with ATP for binding sites or by inducing conformational changes in the enzyme. For example, research has shown that certain pyrazine-based inhibitors exhibit potent activity against tyrosine kinases, which are overexpressed in many cancers. The synthesis of these inhibitors often involves key intermediates like 5-(dimethylamino)pyrazine-2-carbonitrile, highlighting its importance in drug discovery efforts.

Another emerging application of this compound is in materials science. The unique electronic properties of pyrazines make them suitable candidates for use in organic semiconductors and light-emitting diodes (OLEDs). The conjugated system provided by the aromatic ring can facilitate charge transport, making these materials attractive for use in electronic devices. Additionally, the presence of nitrogen atoms can influence optical properties such as fluorescence and phosphorescence, which are critical for display technologies.

The synthesis of 5-(dimethylamino)pyrazine-2-carbonitrile typically involves multi-step organic reactions starting from readily available precursors. Common synthetic routes include nucleophilic substitution reactions on halogenated pyrazines or condensation reactions involving amidines or carbodiimides. The choice of synthetic pathway depends on factors such as yield efficiency, scalability, and cost-effectiveness. Advanced techniques such as catalytic hydrogenation or transition-metal-catalyzed cross-coupling reactions can also be employed to achieve higher selectivity and purity.

In conclusion,5-(dimethylamino)pyrazine-2-carbonitrile (CAS No. 221295-05-2) is a multifaceted compound with significant potential in pharmaceuticals and materials science. Its unique structural features make it a valuable intermediate for synthesizing bioactive molecules, particularly kinase inhibitors targeting various diseases. Furthermore, its applications extend to advanced materials where it contributes to electronic and optoelectronic properties. As research continues to uncover new applications for nitrogen-containing heterocycles,5-(dimethylamino)pyrazine-2-carbonitrile is poised to play an increasingly important role in scientific innovation.

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(CAS:221295-05-2)5-(dimethylamino)pyrazine-2-carbonitrile
A1080086
Purity:99%/99%/99%/99%
Quantity:250mg/1g/5g/10g
Price ($):201.0/481.0/1438.0/2133.0
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